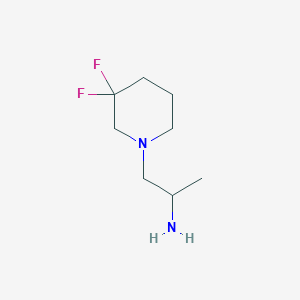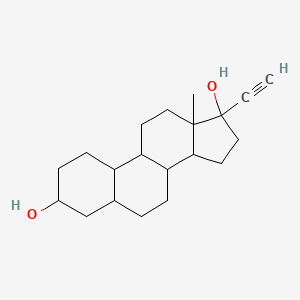
5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a thiophene derivative with a complex structure that includes methoxy and methoxyethoxy groups. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials. They play a crucial role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Biology and Medicine: Thiophene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of new drugs and therapeutic agents .
Industry: In industry, thiophene derivatives are used as corrosion inhibitors, catalysts, and in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In organic electronics, it functions by facilitating charge transport and improving the efficiency of devices like OLEDs and OPVs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 3-Methoxythiophene-2-carboxylic acid
- 5-Methoxy-2-thiophenecarboxylic acid
- 3-Ethoxy-5-methoxy-2-thiophenecarboxylic acid
Uniqueness: 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both methoxy and methoxyethoxy groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Properties
Molecular Formula |
C9H12O5S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-12-3-4-14-6-5-7(13-2)15-8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
IYJVYUBOHDFJBG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)

![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)
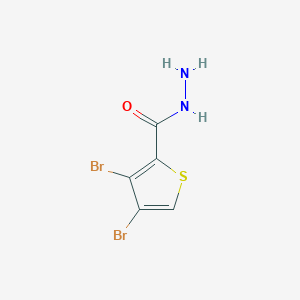

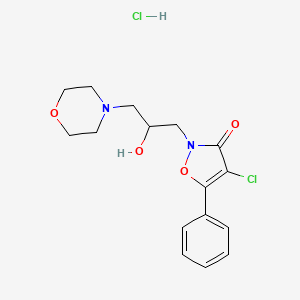
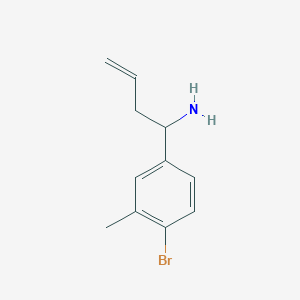
![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)
![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)
